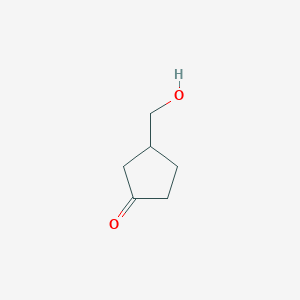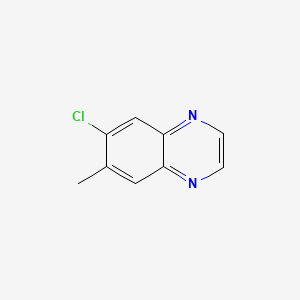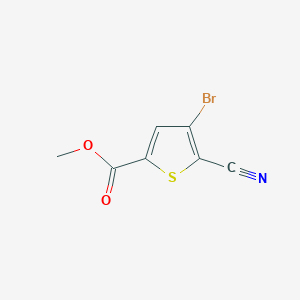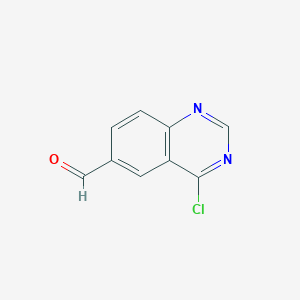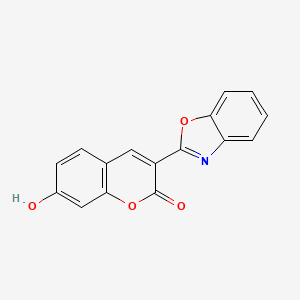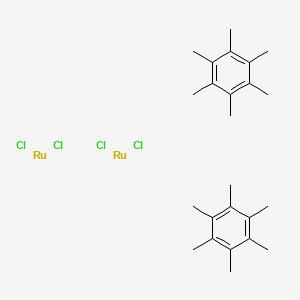
Dichlororuthenium;1,2,3,4,5,6-hexamethylbenzene
Descripción general
Descripción
Dichlororuthenium;1,2,3,4,5,6-hexamethylbenzene is a useful research compound. Its molecular formula is C24H36Cl4Ru2 and its molecular weight is 668.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- (Štěpnička et al., 1997) explored the synthesis of (η6-hexamethylbenzene)dichlororuthenium(II) complexes and their reaction with terminal alkynes, revealing insights into the compound's structure and electrochemical properties.
- (Seçkin et al., 2006) described the synthesis of a ruthenium complex bound to a polyimide matrix, showcasing its potential in catalysis.
Electrophilic Aromatic Substitutions
- (Rathore et al., 1998) investigated the isolation and structure of cationic σ-complexes in electrophilic aromatic substitutions, using hexamethylbenzene as a prototype.
NMR Studies and Organic Crystals
- (Jansen‐Glaw et al., 1989) utilized deuterated hexamethylbenzene as a probe molecule in NMR studies of organic crystals and glasses, contributing to the understanding of molecular dynamics.
Catalytic Properties
- (Kang et al., 1987) focused on the synthesis and electrochemical behavior of hexamethylbenzene ruthenium complexes, highlighting their catalytic properties.
Ruthenium Complexes in Cancer Therapy
- (Mondal et al., 2018) synthesized Ruthenium-Quinolinol complexes, demonstrating their potential as anticancer agents and for live cell imaging.
Asymmetric Epoxidation of Alkenes
- (Zhang et al., 2001) prepared a dichlororuthenium(IV) complex for asymmetric epoxidation of alkenes, showcasing efficient catalysis.
Ruthenium(II)-Arene Complexes
- (Bugarcic et al., 2009) explored the synthesis and characterization of ruthenium(II)-arene complexes, finding relationships between cytotoxic activity and their structures.
Mecanismo De Acción
Target of Action
It’s known that hexamethylbenzene, a component of the compound, can be used as a ligand in organometallic compounds . This suggests that the compound may interact with metal centers in biological systems.
Mode of Action
Organoruthenium chemistry shows structural change in the ligand associated with changes in the oxidation state of the metal center . This could imply that the compound might interact with its targets by altering their oxidation states, leading to changes in their structure and function.
Pharmacokinetics
It’s known that hexamethylbenzene is insoluble in water , which could impact its bioavailability and distribution in the body.
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds could influence the action, efficacy, and stability of Dichlororuthenium;1,2,3,4,5,6-Hexamethylbenzene. For instance, its storage temperature is recommended to be 2-8°C , suggesting that it might be sensitive to temperature changes.
Análisis Bioquímico
Biochemical Properties
Dichlororuthenium;1,2,3,4,5,6-hexamethylbenzene plays a crucial role in various biochemical reactions, primarily due to its ability to act as a catalyst. The compound interacts with several enzymes and proteins, facilitating redox reactions and other catalytic processes. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of various substrates in the body. The nature of these interactions involves the coordination of the ruthenium center with the active sites of the enzymes, leading to the activation or inhibition of enzymatic activity. Additionally, the hexamethylbenzene ligand provides stability to the complex, enhancing its catalytic efficiency .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation. By interacting with key proteins in this pathway, this compound can alter the expression of genes involved in cell cycle regulation and apoptosis. Furthermore, the compound’s impact on cellular metabolism includes the modulation of metabolic fluxes and the alteration of metabolite levels, thereby influencing overall cellular homeostasis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, including DNA, proteins, and enzymes. The ruthenium center can form coordination bonds with nucleophilic sites on these biomolecules, leading to changes in their structure and function. For example, the binding of this compound to DNA can result in the inhibition of DNA replication and transcription, thereby affecting gene expression. Additionally, the compound can inhibit or activate enzymes by coordinating with their active sites, leading to alterations in enzymatic activity and subsequent biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, maintaining its catalytic activity for extended periods. Prolonged exposure to certain environmental factors, such as light and temperature fluctuations, can lead to the degradation of the compound, resulting in a decrease in its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can induce sustained changes in cellular processes, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as enhancing enzymatic activity and promoting cellular homeostasis. At higher doses, this compound can exhibit toxic effects, including oxidative stress, cellular damage, and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without inducing adverse effects. Toxicological studies have highlighted the importance of optimizing the dosage to balance efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound participates in redox reactions, where it can act as an electron donor or acceptor, facilitating the transfer of electrons in metabolic processes. Enzymes such as cytochrome P450 and glutathione S-transferase have been identified as key players in the metabolism of this compound. These interactions can influence metabolic fluxes and alter the levels of specific metabolites, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can bind to intracellular proteins, facilitating its distribution to different cellular compartments. The localization and accumulation of the compound within specific tissues can influence its biochemical effects and overall efficacy .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the presence of specific amino acid sequences or chemical modifications can guide this compound to the nucleus, mitochondria, or endoplasmic reticulum. The localization of the compound within these subcellular structures can influence its interactions with biomolecules and its overall biochemical effects .
Propiedades
IUPAC Name |
dichlororuthenium;1,2,3,4,5,6-hexamethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H18.4ClH.2Ru/c2*1-7-8(2)10(4)12(6)11(5)9(7)3;;;;;;/h2*1-6H3;4*1H;;/q;;;;;;2*+2/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCIEWAYDUQTTQ-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C)C)C.CC1=C(C(=C(C(=C1C)C)C)C)C.Cl[Ru]Cl.Cl[Ru]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36Cl4Ru2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
668.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67421-02-7 | |
| Record name | Dichlorohexamethylbenzene ruthenium(II) dimer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



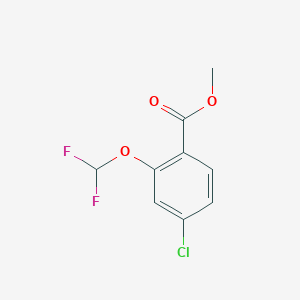
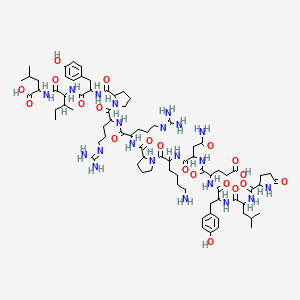
![6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 5-hydroxy-](/img/structure/B3029385.png)
![4-Methyl-3-[4-(5-pyrimidinyl)pyrimidin-2-ylamino]aniline](/img/structure/B3029387.png)
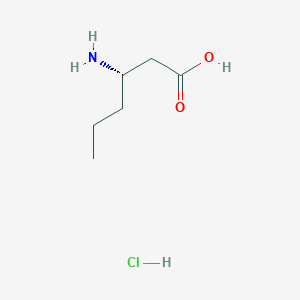
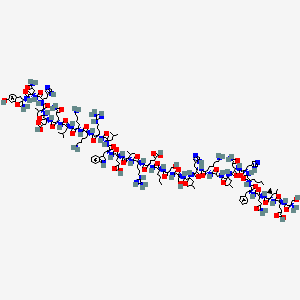
![2-[1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)piperidin-4-yl]acetic acid](/img/structure/B3029396.png)
